molecular formula C12H5Br3O B12878200 3,4,9-Tribromo-dibenzofuran CAS No. 617707-47-8

3,4,9-Tribromo-dibenzofuran

Katalognummer: B12878200
CAS-Nummer: 617707-47-8
Molekulargewicht: 404.88 g/mol
InChI-Schlüssel: GBYQYPVLPRNFEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofurans are known for their tricyclic structure, which consists of two benzene rings fused to a central furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran-3,4,9-trione.

    Reduction: Reduction reactions can remove bromine atoms, yielding dibenzofuran or partially brominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Dibenzofuran-3,4,9-trione.

    Reduction: Dibenzofuran or partially brominated dibenzofurans.

    Substitution: Functionalized dibenzofurans with various substituents.

Wissenschaftliche Forschungsanwendungen

3,4,9-Tribromo-dibenzofuran has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 3,4,9-Tribromo-dibenzofuran involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: The parent compound without bromine atoms.

    3,4,7-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.

    Dibenzodioxin: A structurally related compound with oxygen atoms in place of some carbon atoms.

Uniqueness

3,4,9-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential applications. The position of the bromine atoms influences the compound’s electronic properties and interactions with other molecules, making it valuable for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

617707-47-8

Molekularformel

C12H5Br3O

Molekulargewicht

404.88 g/mol

IUPAC-Name

1,6,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H

InChI-Schlüssel

GBYQYPVLPRNFEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(O2)C(=C(C=C3)Br)Br)C(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.